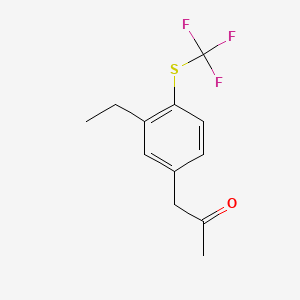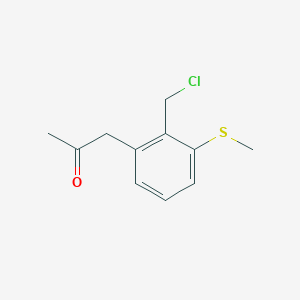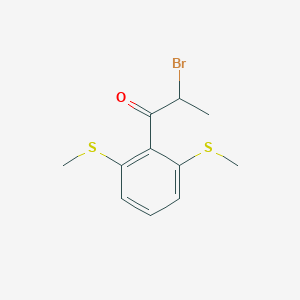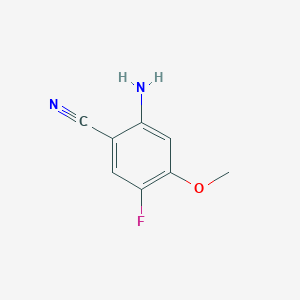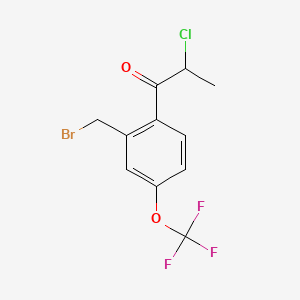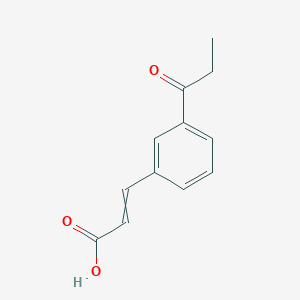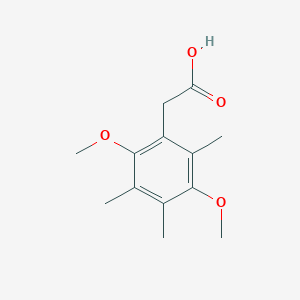
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of phenylacetic acid, characterized by the presence of methoxy and methyl groups on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid typically involves the alkylation of 2,5-dimethoxy-3,4,6-trimethylbenzene with a suitable acetic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the aromatic compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the aromatic ring can influence its binding affinity to enzymes and receptors, potentially modulating biological activities. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 2-(4-Methoxyphenyl)acetic acid
- 2-(2,4-Dimethoxyphenyl)acetic acid
Uniqueness
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H18O4 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-3,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C13H18O4/c1-7-8(2)13(17-5)10(6-11(14)15)9(3)12(7)16-4/h6H2,1-5H3,(H,14,15) |
Clave InChI |
UCPVQDJEOPMICH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)C)CC(=O)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


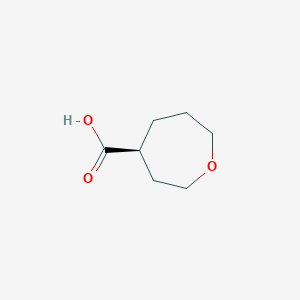
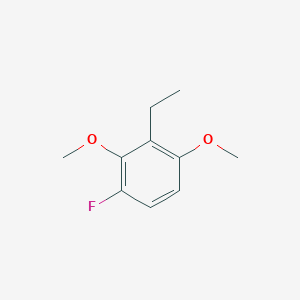

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
